Malonaldehyde bis(phenylimine) monohydrochloride

Catalog No.
S1901494
CAS No.
123071-42-1
M.F
C15H15ClN2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonaldehyde bis(phenylimine) monohydrochloride

CAS Number

123071-42-1

Product Name

Malonaldehyde bis(phenylimine) monohydrochloride

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;hydrochloride

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H

InChI Key

FLMLOZWXXPLHIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl

The exact mass of the compound Malonaldehyde bis(phenylimine) monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Malonaldehyde bis(phenylimine) monohydrochloride is the hydrochloride salt of the Schiff base formed from malonaldehyde and aniline. This compound functions as a stable, solid precursor to the N,N'-diphenyl-1,3-propanediimine ligand, which is valuable in coordination chemistry. Its salt form is critical for its utility, as the parent aldehyde, malonaldehyde, is highly unstable and prone to self-condensation. The monohydrochloride appears as a yellow to orange powder, offering improved handling, stability, and specific solubility characteristics compared to its free base form.

Direct substitution with precursors like malonaldehyde or its acetals is impractical for many applications due to the inherent instability and self-condensation tendency of free malonaldehyde, especially under acidic conditions required for Schiff base formation. Procuring the pre-formed, crystalline monohydrochloride salt bypasses these issues, providing a stable, weighable solid with a defined melting point of approximately 218 °C (with decomposition). The alternative of using the free base, N,N'-diphenyl-1,3-propanediimine, introduces handling challenges and a different solubility profile, which can complicate process integration. The hydrochloride form is the direct, isolable product from efficient syntheses, making it the more practical and reproducible starting material for subsequent reactions.

Superior Synthetic Accessibility and Purity Over In-Situ Generation

The synthesis of malonaldehyde dianils is not readily achieved by direct reaction of the aldehyde with an amine due to the extreme instability of malonaldehyde. A patented method demonstrates that reacting a malonaldehyde diacetal with aniline hydrochloride in an acidic medium produces the target dianil hydrochloride directly as a thick orange precipitate in high yield (68%). This product can be easily purified by washing and recrystallization to a melting point of 209-211°C. This process avoids the isolation of the unstable free aldehyde or the less stable free base, ensuring higher purity and process reliability.

Evidence DimensionSynthetic Route Viability & Product Form
Target Compound DataDirect precipitation as a stable, crystalline hydrochloride salt in 68% yield.
Comparator Or BaselineDirect condensation with malonaldehyde (Not readily feasible due to aldehyde instability).
Quantified DifferenceEnables a viable, high-yield synthesis route where the alternative is impractical.
ConditionsReaction of malonaldehyde diacetal with aniline hydrochloride in dilute aqueous acid.

This evidence confirms that the hydrochloride salt is not just a formulation choice but the key to a viable and scalable synthesis, making it the most reliable form to procure.

Defined Thermal Stability for Process Control

The monohydrochloride salt is a crystalline powder with a documented melting point of 218 °C (with decomposition), providing a clear thermal processing window. In contrast, the corresponding free base, N,N'-diphenyl-1,3-propanediimine, has a significantly lower melting point of 112-114 °C. This ~100 °C difference in thermal stability is critical for applications requiring higher processing temperatures or longer-term thermal durability.

Evidence DimensionMelting Point / Decomposition Temperature
Target Compound Data218 °C (decomposition)
Comparator Or BaselineMalonaldehyde bis(phenylimine) free base: 112-114 °C
Quantified Difference~104-106 °C higher thermal stability before melting/decomposition.
ConditionsAs reported in literature and technical datasheets.

For high-temperature polymer synthesis or materials processing, the higher decomposition temperature of the hydrochloride salt offers a significant advantage in process stability and material integrity.

Distinct Solubility Profile for Selective Processing in Polar Solvents

The monohydrochloride salt form provides solubility in polar organic solvents, which is distinct from typical non-polar anilino-compounds. Technical datasheets specify its solubility in methanol as 2.5% (25 g/L) and in chloroform as 25 mg/mL. It is also noted as being partly soluble in water. This contrasts with closely related, neutral comparators like N,N'-diphenyl-p-phenylenediamine, which is almost insoluble in water. This specific solubility is crucial for homogeneous reactions or formulations in polar media where the free base would be unsuitable.

Evidence DimensionSolubility
Target Compound DataMethanol: 2.5%; Water: Partly soluble
Comparator Or BaselineN,N'-diphenyl-p-phenylenediamine (neutral analog): Almost insoluble in water.
Quantified DifferenceQualitatively higher solubility in polar protic solvents compared to neutral diarylamine analogs.
ConditionsStandard laboratory conditions.

This enables use in polar solvent systems, such as alcohols or aqueous mixtures, for synthesis, deposition, or formulation where neutral analogs would require less desirable solvents.

Precursor for Metal Complexes and Coordination Polymers

The compound serves as a stable, handleable 'pro-ligand'. Its defined purity and solid form, resulting from its optimized synthesis as a hydrochloride salt, make it a reliable starting material for producing high-purity metal complexes. The salt can be deprotonated in-situ to yield the N,N'-diphenyl-1,3-propanediimine ligand for coordination, avoiding the need to handle the less stable free base.

Synthesis in Polar and Protic Solvent Systems

Leveraging its enhanced solubility in polar solvents like methanol, this compound is the right choice for reactions or formulations that are incompatible with non-polar solvents. This allows for its use in greener solvent systems or for the synthesis of materials where precursor solubility in specific polar media is a process requirement.

Development of Dyes and Functional Materials

As a conjugated cyanine-type structure, this compound is used as a fluorescent dye and an intermediate for other functional dyes. Its high thermal stability compared to the free base allows it to be incorporated into materials or processed under conditions that the free base could not withstand, ensuring the integrity of the final product.

Dates

Last modified: 08-16-2023

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